3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-4-oxopyran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O5/c1-11-5-4(8)2-3-12-6(5)7(9)10/h2-3H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPODPCIJFSPESI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(OC=CC1=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618140 | |
| Record name | 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102170-50-3 | |
| Record name | 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Methoxy 4 Oxo 4h Pyran 2 Carboxylic Acid and Its Analogs
Diverse Synthetic Routes and Reaction Pathways
The construction of the 4-oxo-4H-pyran-2-carboxylic acid core can be achieved through various strategic approaches. These methods range from the functional group interconversion of advanced precursors to the de novo construction of the pyran ring from simple, acyclic starting materials. The choice of synthetic route often depends on the desired substitution pattern, scalability, and sustainability considerations.
A direct and common method for the synthesis of pyran-2-carboxylic acids is the oxidation of the corresponding 2-carbaldehyde or 2-hydroxymethyl precursor. This approach is particularly useful when the pyran scaffold is already assembled. For instance, the synthesis of 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, a close analog of the target methoxy (B1213986) compound, has been effectively achieved through oxidation. chemicalbook.comchemicalbook.com
One prominent method involves the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl). chemicalbook.comchemicalbook.com This reaction proceeds under mild conditions, typically in a biphasic system of dichloromethane (B109758) and water with sodium bicarbonate as a base, to selectively oxidize a primary alcohol at the C-2 position to the corresponding carboxylic acid in good yields. chemicalbook.comchemicalbook.com
Another approach involves the oxidation of 4-oxo-4H-1-benzopyran-3-carboxaldehydes (3-formylchromones), which share the core pyran-4-one structure, using reagents like N-Bromosuccinimide (NBS). dntb.gov.ua These methods highlight the viability of late-stage oxidation as a reliable strategy for accessing the desired carboxylic acid functionality on a pre-formed pyranone ring.
Table 1: Oxidation Reactions for the Synthesis of 4-Oxo-4H-pyran-2-carboxylic Acid Analogs
| Precursor Compound | Reagents/Catalyst | Product | Yield | Reference |
| 2-(Hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one | TEMPO, NaOCl, NaHCO₃, NaBr | 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid | 77% | chemicalbook.comchemicalbook.com |
| 4-Oxo-4H-1-benzopyran-3-carboxaldehyde | N-Bromosuccinimide (NBS) | 4-Oxo-4H-1-benzopyran-3-carboxylic acid | - | dntb.gov.ua |
Common and often bio-based starting materials like furfuryl alcohol serve as versatile precursors for a wide range of heterocyclic compounds. The synthesis of 2-furoic acid via the oxidation of furfuryl alcohol or furfural (B47365) is a well-established industrial process. wikipedia.org The Cannizzaro reaction of furfural, for example, yields both furfuryl alcohol and the sodium salt of 2-furoic acid. wikipedia.org While the direct conversion of furan (B31954) derivatives to the 4-oxo-4H-pyran scaffold is a complex transformation, these furan-based building blocks can be incorporated into multi-step synthetic sequences. Automated route-finding analyses have identified potential, albeit sometimes inefficient, pathways from furfuryl alcohol to other heterocyclic systems, underscoring its potential as a foundational starting material. researchgate.net
Gold catalysis has emerged as a powerful tool in modern organic synthesis for orchestrating complex cyclization and rearrangement reactions. frontiersin.org The carbophilic nature of gold catalysts allows for the potent activation of alkynes and allenes toward nucleophilic attack, enabling the formation of various heterocyclic scaffolds, including pyrones. frontiersin.orgmdpi.com
Several gold-catalyzed strategies have been developed for the synthesis of α-pyrones (2H-pyran-2-ones). One such method involves the sequential activation of terminal alkynes and propiolic acids by a gold(I) catalyst, leading to a cascade reaction that constructs the pyrone skeleton. acs.org Another elegant approach is the gold(I)-catalyzed cyclization of 1,6-diyne propiolates, which proceeds through an initial mjbas.commjbas.com-sigmatropic rearrangement followed by cyclization to afford α-pyrones in high yields. monash.edu Furthermore, gold(III) chloride has been shown to effectively catalyze the cycloisomerization of substrates like 3-ethynyl-indole-2-carboxylic acid to yield fused pyrone systems. mdpi.com These reactions often exhibit high efficiency and functional group tolerance, providing rapid access to structurally diverse pyrone derivatives. acs.orgrsc.org
Table 2: Gold-Catalyzed Methodologies for Pyrone Synthesis
| Substrate Type | Gold Catalyst | Reaction Type | Product | Reference |
| Propiolic Acids and Terminal Alkynes | [(Ph₃P)AuCl]/AgOTf | Cascade Reaction | α-Pyrones | acs.org |
| 1,6-Diyne Propiolates | PPh₃AuCl/AgSbF₆ | mjbas.commjbas.com-Sigmatropic Rearrangement / Cyclization | α-Pyrones | monash.edu |
| 3-Ethynyl-indole-2-carboxylic acid | AuCl₃ | Cycloisomerization | Pyrano[3,4-b]indol-1(9H)-ones | mdpi.com |
| Enyne-amides and Sulfur Ylides | Gold(I) Complex | Cycloisomerization/[2+1] Cycloaddition/Rearrangement | α-Pyrone derivatives | rsc.org |
The principles of green chemistry encourage the use of renewable feedstocks for the synthesis of valuable chemicals. C6 aldaric acids, such as mucic acid (galactaric acid) and glucaric acid, which can be derived from biomass, have been identified as promising starting materials for the sustainable synthesis of pyrones. researchgate.netuni-regensburg.de
An eco-friendly procedure has been developed that involves reacting aldaric acids with acetic anhydride (B1165640) under controlled pH conditions. researchgate.net This process converts the polyfunctional, linear C6 units into functionalized 2-pyrone-6-carboxylic acid derivatives. researchgate.netuni-regensburg.de For instance, mucic acid can be converted into 3-acetoxy-2-oxo-2H-pyran-6-carboxylic acid salts. researchgate.netresearchgate.net These pyrone products are versatile intermediates that can be further transformed; for example, they can be converted to 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid. uni-regensburg.de This approach represents a significant step towards bio-based chemical production, offering a sustainable alternative to fossil fuel-derived starting materials. polimi.itscite.ai
Table 3: Sustainable Synthesis of Pyrones from C6 Aldaric Acids
| Starting Material | Key Reagent | Product | Reference |
| Mucic Acid (Galactaric Acid) | Acetic Anhydride | 3-Acetoxy-2-oxo-2H-pyran-6-carboxylic acid salts | researchgate.netresearchgate.net |
| Glucaric Acid Salts | Acetic Anhydride | 3-Acetoxy-2-oxo-2H-pyran-6-carboxylic acid salts | uni-regensburg.de |
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, are highly valued for their efficiency and atom economy. mjbas.com The synthesis of 4H-pyran derivatives is particularly well-suited to MCR strategies. benthamdirect.comscispace.com
A common and versatile MCR for constructing polyfunctionalized 4H-pyrans involves the one-pot condensation of an aldehyde, malononitrile, and a 1,3-dicarbonyl compound (such as ethyl acetoacetate (B1235776) or dimedone). scielo.brnih.gov These reactions can be promoted by a variety of catalysts, including Brønsted acids, Lewis acids, and bases, and are often performed under environmentally benign conditions, such as in water or using green catalysts. scielo.brnih.gov The rapid assembly of molecular complexity from simple and readily available starting materials makes MCRs a powerful tool for generating libraries of 4H-pyran derivatives for further investigation. mjbas.comresearchgate.net
Table 4: Examples of Multicomponent Reactions for 4H-Pyran Synthesis
| Component 1 | Component 2 | Component 3 | Catalyst | Product Type | Reference |
| Aromatic Aldehyde | Malononitrile | Cyclohexanedione | Dodecyl Benzenesulfonic Acid (DBSA) | (S)-2-amino-5-oxo-tetrahydro-4H-chromene-3-carbonitriles | scielo.br |
| Aromatic Aldehyde | Malononitrile | Ethyl Acetoacetate | Piperidine | 6-Amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylic acid ethyl ester | nih.gov |
| Aryl Aldehyde | Malononitrile | β-Ketoester | Triethylamine (Et₃N) | Highly substituted 2-amino-3-cyano-4H-pyrans | nih.gov |
The formation of the pyran ring is the cornerstone of any synthesis of pyrone derivatives. Beyond the gold-catalyzed methods and MCRs discussed previously, a variety of other cyclization strategies are employed to construct this heterocyclic core. The specific approach often hinges on the strategic disconnection of the target ring system.
One powerful strategy involves intramolecular palladium-catalyzed reactions, such as the Heck reaction, to form fused pyran rings. espublisher.com Another approach is the formal oxa-[3+3] cycloaddition, where acyclic precursors are combined to form the six-membered ring. For example, the condensation of 4H-chromene-3-carbaldehydes with 1,3-dicarbonyl compounds can proceed through a Knoevenagel condensation followed by a 6π-electrocyclization of the resulting 1-oxatriene intermediate to yield fused pyrano[2,3-b]pyrans. rsc.org
The selectivity between different cyclization pathways, such as 6-endo-dig versus 5-exo-dig, is a critical consideration in many syntheses and can often be controlled by the choice of catalyst and reaction conditions. nih.gov Base-mediated cyclization of appropriately functionalized precursors, such as bisallenones, also provides a direct route to fused-pyran derivatives. rsc.org These diverse cyclization tactics provide chemists with a broad toolkit for the targeted synthesis of specific pyran and pyrone structures. semanticscholar.orgumich.edu
Catalytic Systems and Reaction Conditions Optimization in Pyrone Carboxylic Acid Synthesis
The efficient synthesis of 3-methoxy-4-oxo-4H-pyran-2-carboxylic acid and its analogs is highly dependent on the careful selection of catalytic systems and the optimization of reaction conditions. Modern synthetic strategies employ a range of catalysts and reagents to control reaction pathways, improve yields, and ensure high selectivity.
Role of Specific Catalysts and Reagents (e.g., Lewis acids, organocatalysts, oxidizing agents)
The choice of catalyst is pivotal in the synthesis of pyrone carboxylic acids, influencing both the rate and the outcome of the reaction. Lewis acids, organocatalysts, and various oxidizing agents play distinct and crucial roles in different synthetic routes.
Lewis Acids: Lewis acids are frequently employed to activate substrates and control selectivity in pyrone synthesis. In cyclization reactions of carboxylic acid esters on alkynes, the choice of Lewis acid can be as critical as the primary metal catalyst. nih.gov For instance, in palladium-catalyzed reactions involving N-heterocyclic carbene (NHC) ligands, the addition of boron trifluoride etherate (BF₃·Et₂O) as a Lewis acid additive can lead to complete 6-endo-dig selectivity, favoring the formation of the desired six-membered pyrone ring. nih.gov This demonstrates the power of Lewis acids in directing the regiochemical outcome of the cyclization process. nih.gov Magnesium and scandium salts have also been noted for their effects in radical addition reactions to pyromeconic acid derivatives. nih.gov
Organocatalysts: Organocatalysis has emerged as a powerful, environmentally benign strategy for constructing heterocyclic systems like 4H-pyrans. tandfonline.com Amino acids, such as L-proline, have been successfully used as enantioselective catalysts in multicomponent reactions to produce chiral pyrans and thiopyrans in good yields. nih.govmdpi.com The catalyst is responsible for inducing the observed enantioselectivity. nih.govmdpi.com Similarly, 2-aminopyridine (B139424) has been utilized as a low-cost and effective organocatalyst for the domino synthesis of diverse 4H-pyrans at ambient temperatures. tandfonline.com These catalysts often operate under mild conditions and offer a green alternative to metal-based systems. tandfonline.commdpi.com
Oxidizing Agents: Oxidation is a key step in converting precursor molecules into the target 4-oxo-4H-pyran structure. The synthesis of 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, a close analog of the target compound, provides relevant examples. One effective method involves the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in conjunction with sodium hypochlorite (NaOCl) as the terminal oxidant. chemicalbook.comchemicalbook.com This system selectively oxidizes a primary alcohol precursor to the carboxylic acid. chemicalbook.comchemicalbook.com Another approach utilizes chromium(VI) oxide and periodic acid in acetonitrile (B52724) to achieve the same transformation. chemicalbook.com In other related syntheses of 4-hydroxy-2-pyrones, the Dess-Martin periodinane (DMP) is used to oxidize secondary alcohols to the required ketone intermediates prior to cyclization. mdpi.com
Catalysts and Reagents in Pyrone Synthesis
| Catalyst/Reagent Type | Specific Example(s) | Role in Synthesis | Reference |
|---|---|---|---|
| Lewis Acid | Boron trifluoride etherate (BF₃·Et₂O) | Controls regioselectivity, promoting 6-endo-dig cyclization. | nih.gov |
| Lewis Acid | Magnesium (Mg²⁺) and Scandium (Sc³⁺) salts | Mediate radical addition reactions. | nih.gov |
| Organocatalyst | L-proline | Catalyzes multicomponent reactions to form chiral pyrans enantioselectively. | nih.govmdpi.com |
| Organocatalyst | 2-Aminopyridine | Facilitates domino reactions for polyfunctionalized 4H-pyran synthesis under mild conditions. | tandfonline.com |
| Oxidizing System | TEMPO / Sodium Hypochlorite | Catalytically oxidizes primary alcohols to carboxylic acids. | chemicalbook.comchemicalbook.com |
| Oxidizing System | Chromium(VI) oxide / Periodic acid | Oxidizes precursor alcohols to form the carboxylic acid moiety. | chemicalbook.com |
| Oxidizing Agent | Dess-Martin Periodinane (DMP) | Oxidizes secondary alcohols to ketones, which are precursors for cyclization. | mdpi.com |
Solvent Effects and Environmental Control in Reaction Outcomes
The choice of solvent is a critical parameter that can significantly influence the selectivity, rate, and yield of a reaction. In the synthesis of pyrone derivatives, solvent polarity and proticity can dictate the reaction pathway. For instance, in the catalytic hydrogenation of pyrones, the solvent is known to affect selectivity. nih.gov Reactions performed in water can promote hydrolysis, whereas non-hydrolytic organic solvents such as acetic acid, tetrahydrofuran (B95107) (THF), and ethanol (B145695) can favor the desired reduction pathway. nih.gov
The oxidation of 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one to its corresponding carboxylic acid is effectively carried out in a biphasic system of dichloromethane and water, which facilitates the interaction of reagents and separation of the product. chemicalbook.comchemicalbook.com
In line with the principles of green chemistry, there is a growing emphasis on developing synthetic methodologies that minimize environmental impact. This includes the use of environmentally benign solvents or, ideally, solvent-free conditions. mjbas.com Organocatalytic methods are often advantageous in this regard, as they can sometimes be performed under solvent-free mechanochemical ball milling conditions or in greener solvents like ethanol. tandfonline.commdpi.comexaly.com The use of air as an environmentally benign oxidant under catalyst- and additive-free conditions has also been reported for certain pyrone syntheses, representing a significant step towards sustainable chemical processes. dntb.gov.ua
Strategies for Yield Enhancement and Regioselectivity Control
Maximizing the yield of the desired product while controlling its regiochemistry is a central goal in synthetic organic chemistry. In the synthesis of this compound and its analogs, several strategies are employed to achieve these objectives.
A primary strategy involves the meticulous selection of the catalytic system. As previously discussed, the combination of a palladium catalyst with an N-heterocyclic carbene ligand and a specific Lewis acid (BF₃·Et₂O) can provide complete regioselectivity in cyclization reactions. nih.gov In other palladium-catalyzed annulation reactions, the formation of a seven-membered palladacyclic intermediate is controlled by steric factors, which in turn dictates the regioselectivity of the final pyrone product. nih.gov
Furthermore, catalyst-controlled selectivity is evident in reactions where different catalysts can lead to distinct products from the same starting material. For example, the lactonization of (Z)-5-alkyl-2-en-4-ynoic acids catalyzed by zinc bromide (ZnBr₂) yields 6-alkyl-2H-pyran-2-ones, whereas catalysis by silver carbonate (Ag₂CO₃) selectively produces (Z)-5-alkylidenefuran-2(5H)-ones. nih.gov
Optimizing reaction conditions such as temperature, reaction time, and reagent stoichiometry is also crucial for enhancing yields. In the TEMPO-catalyzed oxidation to form 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, controlling the temperature at 5°C during the addition of sodium hypochlorite is key to achieving a high yield of 77% after recrystallization. chemicalbook.comchemicalbook.com
Strategies for Yield and Regioselectivity Control
| Strategy | Method / Example | Outcome | Reference |
|---|---|---|---|
| Catalyst System Selection | Pd-NHC catalyst with BF₃·Et₂O as Lewis acid. | Achieves complete 6-endo-dig regioselectivity for pyrone formation. | nih.gov |
| Catalyst-Controlled Selectivity | Use of ZnBr₂ vs. Ag₂CO₃ for lactonization of enynoic acids. | Forms pyranones with ZnBr₂ and furanones with Ag₂CO₃, demonstrating high product selectivity. | nih.gov |
| Steric Hindrance Control | Controlling steric factors in Pd-catalyzed annulation. | Directs the regioselectivity of the cyclization step. | nih.gov |
| Reaction Condition Optimization | Maintaining low temperature (5°C) during oxidation. | Enhances reaction control and leads to high product yield (77%). | chemicalbook.comchemicalbook.com |
| Process Intensification | Employing one-pot multicomponent reactions (MCRs). | Improves overall efficiency and yield by reducing the number of synthetic steps. | tandfonline.commjbas.com |
Mechanistic Chemical Reactivity and Transformations of 3 Methoxy 4 Oxo 4h Pyran 2 Carboxylic Acid
Fundamental Reaction Types and Pathways
The compound undergoes several fundamental reactions, including oxidation, reduction, and substitution, which can lead to a variety of derivatives. These transformations may target the substituents or the pyranone ring itself.
Oxidation Reactions and Corresponding Derivative Formation
While the title compound itself is an oxidation product of a corresponding primary alcohol, the pyranone ring can undergo further oxidative transformations. The electron-rich double bonds of the γ-pyrone ring are susceptible to oxidation. A notable reaction for related 5-acyl-4-pyrones is base-catalyzed epoxidation using hydrogen peroxide. researchgate.net This pathway forms a reactive pyrone epoxide intermediate, which can subsequently undergo ring-opening or rearrangement to yield hydroxylated pyrones or other oxaheterocycles. researchgate.net Although specific studies on 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid are limited, this analogue suggests a plausible pathway for its oxidation. Another potential oxidation could involve a four-electron oxygenation, which has been observed in enzymatic systems to convert pyrone substrates into rearranged products. nih.gov
Reduction Reactions and Corresponding Derivative Formation
The reduction of this compound can proceed via several pathways, depending on the reducing agent and reaction conditions. The molecule contains three reducible functionalities: the carboxylic acid, the ring carbonyl group, and the ring carbon-carbon double bond.
Strong hydride reagents, such as Lithium aluminum hydride (LiAlH₄), are well-established for the reduction of carboxylic acids to primary alcohols. byjus.commasterorganicchemistry.comchemguide.co.uk This reaction proceeds via nucleophilic attack of a hydride ion on the carboxylic acid, which is first deprotonated by the strongly basic LiAlH₄. masterorganicchemistry.com Subsequent steps lead to an intermediate aldehyde which is immediately reduced to the primary alcohol. chemguide.co.uk While LiAlH₄ readily reduces carbonyls, it typically does not reduce isolated non-polar carbon-carbon double bonds. byjus.com However, its effect on the conjugated enone system of the pyrone ring can be more complex.
Catalytic hydrogenation offers a more comprehensive reduction pathway. Using catalysts like palladium, platinum, or rhodium under hydrogen pressure, it is possible to reduce not only the carboxylic acid but also the pyranone ring. The hydrogenation of aromatic and heterocyclic rings to their saturated counterparts is a known process, often requiring forcing conditions. rsc.orgrsc.org It is plausible that the pyrone ring would be reduced to a substituted tetrahydropyran (B127337) derivative, while the carboxylic acid is concurrently reduced to a hydroxymethyl group. The selectivity of the reduction would depend on the specific catalyst and conditions employed.
| Reagent | Functional Group Targeted | Predicted Major Product | Reference |
|---|---|---|---|
| Lithium aluminum hydride (LiAlH₄) followed by acidic workup | Carboxylic acid | (2-(hydroxymethyl)-3-methoxy-4H-pyran-4-one) | byjus.commasterorganicchemistry.com |
| Catalytic Hydrogenation (e.g., H₂/Pd, Pt, or Rh) | Carboxylic acid, Ring C=O, Ring C=C | Substituted tetrahydropyran-4-ol with a hydroxymethyl group | rsc.org |
Substitution Reactions on the Pyranone Ring and Substituents
Direct electrophilic substitution on the 4-pyrone ring is generally challenging. The ring system is considered electron-deficient due to the electron-withdrawing effect of the carbonyl group, which deactivates the ring towards attack by electrophiles. unacademy.com This is analogous to other electron-poor heterocycles like pyridine, where electrophilic substitution is significantly slower than for benzene (B151609) and requires harsh conditions. unacademy.com Consequently, common electrophilic aromatic substitution reactions such as nitration and Friedel-Crafts acylation are not typically observed with 4-pyrones. wikipedia.org
While direct electrophilic substitution is disfavored, functionalization can be achieved through other means. Studies have been conducted on the bromination and acylation of 4-pyrones, suggesting that under specific conditions, substitution is possible, though the mechanisms may not follow the classic electrophilic aromatic substitution pathway. acs.org For instance, halogenation has been successfully performed on pre-functionalized stannylated α-pyrones, where the reaction proceeds via an intermediate rather than direct electrophilic attack on the pyrone ring itself. semanticscholar.org
Pyranone Ring Transformations and Stability Studies
The stability of the 4-pyrone ring is significant, but it can be induced to undergo transformations under specific thermal or chemical conditions.
Decarboxylation Mechanisms
The presence of a carboxylic acid at the C-2 position, adjacent to the C-3 methoxy (B1213986) group and vinylogous to the C-4 keto group, makes this compound prone to decarboxylation upon heating. This reaction is characteristic of β-keto acids and their vinylogous counterparts. The mechanism is thought to proceed through a cyclic, concerted six-membered transition state, which facilitates the elimination of carbon dioxide and the formation of an enol intermediate. This enol then tautomerizes to the more stable keto form.
A well-documented analogue is the thermal decarboxylation of chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid), which is heated to produce 4-pyrone. wikipedia.org The reaction demonstrates the inherent tendency of this class of compounds to lose CO₂ when the carboxylic acid is positioned at C-2 or C-6 of the pyranone ring. The synthesis of various γ-pyrones often involves a final decarboxylation step from a β-ketoacid precursor, underscoring the thermodynamic driving force for this transformation. nih.gov
Ring-Opening Reactions
The 4-oxo-4H-pyran ring system is susceptible to nucleophilic attack, which can lead to ring-opening. This reactivity is enhanced by the electron-withdrawing nature of the carbonyl group at the 4-position and the carboxylic acid at the 2-position. While specific studies on this compound are not extensively documented, the behavior of related compounds provides insight into potential pathways.
For instance, transformations of γ-pyrones can occur under the action of a base via a conjugate nucleophilic addition at the C-2 or C-6 position, followed by the opening of the pyran ring. This type of transformation, known as an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) reaction, has been observed in related 3-carbethoxy-substituted 4-pyrones. mdpi.com Similarly, the hydrolysis of 2-methoxy-γ-pyrones in the presence of alkali is a known method for the synthesis of 4-hydroxy-2-pyrones, proceeding through a ring-opening mechanism. researchgate.net
Based on these precedents, it is plausible that this compound could undergo ring-opening upon treatment with strong nucleophiles. The reaction would likely initiate with the attack of the nucleophile at the C-6 position, facilitated by the electron-deficient nature of the ring, leading to cleavage of the pyran oxygen bond. The specific products would be dependent on the nature of the nucleophile and the reaction conditions employed.
Cycloaddition Reactions (e.g., Diels-Alder)
The pyranone ring can participate as a diene in cycloaddition reactions, most notably the Diels-Alder reaction. Specifically, 2-pyrones are known to be electron-deficient dienes and thus react readily with electron-rich dienophiles in inverse-electron-demand Diels-Alder reactions. nih.gov These reactions provide an efficient route to highly functionalized bicyclic lactones, which can subsequently undergo retro-Diels-Alder reaction via CO2 extrusion to form substituted aromatic compounds. nih.gov
While no specific Diels-Alder reactions involving this compound are detailed in the available literature, studies on similar 2-pyrones, such as 3-hydroxy-2-pyrone, demonstrate their utility as diene partners. acs.org The presence of the electron-withdrawing carboxylic acid and carbonyl groups in the target molecule suggests it would be a reactive diene component. The methoxy group at the 3-position would influence the regioselectivity of the cycloaddition.
The general scheme for a Diels-Alder reaction involving a 2-pyrone derivative is shown below:
The reactivity and success of such reactions depend on the nature of the dienophile and the reaction conditions, with high pressure or thermal conditions often being employed. nih.gov
Table 1: Examples of Diels-Alder Reactions with Substituted 2-Pyrones This table presents data for analogous compounds to illustrate the typical scope and conditions of Diels-Alder reactions involving the 2-pyrone scaffold.
| Diene | Dienophile | Conditions | Product Type | Yield (%) | Ref |
| 3-Hydroxy-2-pyrone | N-Methylmaleimide | Cinchona Alkaloid Catalyst | Bicyclic Lactone | High | acs.org |
| 3-Carboalkoxyl-2-pyrone | Indene | Copper Catalyst | Bridged-lactone | High | nih.gov |
| Methyl 2-Oxo-2H-pyran-5-carboxylate | 2-Methoxy-1,3-butadiene | N/A | Cycloadduct | N/A | hsppharma.com |
Intramolecular Cyclization Pathways
The bifunctional nature of this compound, possessing both a carboxylic acid and a reactive pyranone ring, allows for the possibility of intramolecular cyclization reactions. Such pathways are valuable for the construction of fused heterocyclic systems. For example, literature describes the synthesis of pyrano[3,4-c]pyrrole derivatives through the intramolecular cyclization involving vicinal cyano and carboxamide groups on a pyran ring.
While direct evidence for intramolecular cyclization of this compound is lacking, its structure suggests potential pathways. For instance, activation of the carboxylic acid (e.g., conversion to an acid chloride or amide) could facilitate an intramolecular Friedel-Crafts-type acylation or a related cyclization onto the electron-rich positions of a fused aromatic ring, if present in a larger molecular context. The specific pathways would be highly dependent on the derivatization of the core molecule and the reaction conditions applied.
Acid-Base Equilibria and Protonation States
The acid-base properties of this compound are determined by two main functional groups: the carboxylic acid and the pyranone ring carbonyl group. The carboxylic acid at the C-2 position is expected to be the primary acidic site. The acidity of this group is significantly influenced by the electron-withdrawing character of the adjacent pyranone ring.
No experimental pKa value for this compound has been reported. However, data from closely related analogs provide a strong basis for estimation. The predicted pKa for 3-Benzyloxy-4-oxo-4H-pyran-2-carboxylic acid is approximately 2.00, indicating a relatively strong carboxylic acid. Furthermore, the isomeric compound 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid has reported pKa values of 1.7 and 3.8.
The pyranone ring itself can be protonated under strongly acidic conditions. The most likely site of protonation is the exocyclic carbonyl oxygen at the 4-position. This protonation is favorable because it allows the formation of a resonance-stabilized aromatic cation (a pyrylium (B1242799) ion), which fulfills Hückel's rule (4n+2 π electrons). This aromatic character contributes to the stability of the protonated species.
Table 2: Acidity Data for 3-Substituted-4-oxo-4H-pyran-2-carboxylic Acid Analogs
| Compound | Substituent at C3 | pKa Value | Type | Ref |
| 3-Benzyloxy-4-oxo-4H-pyran-2-carboxylic acid | Benzyloxy | ~2.00 | Predicted | |
| 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid* | H (Methoxy at C5) | 1.7, 3.8 | Experimental | N/A |
*Note: Data for the isomeric compound is provided for comparison.
Advanced Spectroscopic and Structural Elucidation of 3 Methoxy 4 Oxo 4h Pyran 2 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule.
The proton NMR (¹H NMR) spectrum of 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The acidic proton of the carboxylic acid group is anticipated to appear as a broad singlet in the downfield region of the spectrum, typically between 10 and 13 ppm, due to its acidic nature and hydrogen bonding. libretexts.org
The two protons on the pyran ring are expected to be in different chemical environments and should appear as doublets due to spin-spin coupling with each other. The methoxy (B1213986) group protons will present as a sharp singlet, typically around 3.8 to 4.0 ppm.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | broad singlet | - |
| Pyran Ring Proton (H-5) | ~7.8 - 8.2 | doublet | ~5-6 |
| Pyran Ring Proton (H-6) | ~6.3 - 6.7 | doublet | ~5-6 |
| Methoxy (-OCH₃) | ~3.8 - 4.0 | singlet | - |
The carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl carbons, the carbons of the pyran ring, and the methoxy carbon.
The carbonyl carbon of the carboxylic acid is typically found in the range of 165-185 ppm. libretexts.org The ketone carbonyl carbon (C-4) on the pyran ring is expected to be in a similar, slightly more deshielded region. The olefinic carbons of the pyran ring will likely resonate between 100 and 150 ppm. The carbon atom bearing the methoxy group (C-3) will be significantly deshielded due to the electronegative oxygen atom. The methoxy carbon itself should appear as a sharp signal in the upfield region, typically around 55-60 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid Carbonyl (-C OOH) | 165 - 185 |
| Pyran Ring Carbonyl (C -4) | 170 - 190 |
| Pyran Ring Carbons (C -2, C -3, C -5, C -6) | 100 - 160 |
| Methoxy Carbon (-OC H₃) | 55 - 60 |
To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, advanced NMR techniques would be employed.
DEPT (Distortionless Enhancement by Polarization Transfer) spectroscopy would differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of the methoxy carbon and the pyran ring carbons.
COSY (Correlation Spectroscopy) would reveal proton-proton coupling relationships, confirming the coupling between the two protons on the pyran ring.
HSQC (Heteronuclear Single Quantum Coherence) would establish one-bond correlations between protons and their directly attached carbons, allowing for the definitive assignment of the protonated carbons in the pyran ring and the methoxy group.
Infrared (IR) Spectroscopy (Characteristic Vibrations including C=O, C-O-C, and C=C stretching)
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands.
The carboxylic acid O-H stretch will appear as a very broad band in the region of 3300-2500 cm⁻¹, which is a hallmark of this functional group due to strong hydrogen bonding. spectroscopyonline.com The C=O stretching vibration of the carboxylic acid will result in a strong, sharp absorption band typically between 1700 and 1725 cm⁻¹. spectroscopyonline.com The ketone carbonyl group on the pyran ring is also expected to absorb in this region, potentially leading to a broadened or overlapping peak.
The C=C stretching vibrations of the pyran ring are expected in the 1650-1550 cm⁻¹ region. The C-O-C stretching of the ether linkage in the pyran ring and the methoxy group will likely produce strong bands in the fingerprint region, between 1300 and 1000 cm⁻¹. researchgate.net
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 3300 - 2500 | Strong, Broad |
| Carboxylic Acid | C=O stretch | 1725 - 1700 | Strong |
| Ketone | C=O stretch | 1715 - 1680 | Strong |
| Alkene | C=C stretch | 1650 - 1550 | Medium |
| Ether | C-O-C stretch | 1300 - 1000 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy (Electronic Absorption Maxima and Transitions)
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The 4-oxo-4H-pyran ring in this compound constitutes a conjugated system.
Carboxylic acids and unsaturated ketones typically exhibit absorption maxima in the UV region. researchgate.netmasterorganicchemistry.com For conjugated systems, these absorptions are shifted to longer wavelengths (bathochromic shift). It is expected that this compound will show absorption maxima corresponding to π → π* and n → π* electronic transitions. The exact positions of these maxima are dependent on the solvent used and the specific electronic environment of the chromophore. For similar conjugated carboxylic acids, absorption maxima are often observed around 210 nm and may have another weaker absorption at a longer wavelength. researchgate.netlibretexts.org
Table 4: Predicted UV-Vis Absorption Maxima for this compound
| Electronic Transition | Predicted Absorption Maximum (λmax, nm) |
| π → π | ~210 - 250 |
| n → π | ~270 - 320 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.
The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns would provide further structural information. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.org Fragmentation of the pyran ring and loss of the methoxy group would also be expected.
HRMS would provide the exact mass of the molecular ion, which can be used to confirm the elemental composition of C₇H₆O₅.
Despite a comprehensive search for crystallographic data, no specific experimental single-crystal or powder X-ray diffraction (XRD) studies for this compound are available in the public domain. Structural information, including unit cell dimensions, space group, bond lengths, and intermolecular interactions, which are essential for the detailed analysis requested, remains uncharacterized.
The scientific community relies on crystallographic databases such as the Cambridge Structural Database (CSD) for such information; however, an entry for this specific compound could not be located. While XRD studies have been conducted on structurally related pyran derivatives, extrapolation of that data to describe the precise crystal structure of this compound would be scientifically inaccurate.
Therefore, the detailed structural elucidation and discussion as outlined in the request cannot be provided at this time due to the absence of primary research data on the crystal structure of this compound.
Computational Chemistry and Theoretical Investigations of 3 Methoxy 4 Oxo 4h Pyran 2 Carboxylic Acid
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the geometric and electronic properties of molecules. DFT calculations, typically employing functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-31G(d), are used to determine the most stable three-dimensional arrangement of atoms and to analyze the molecule's electronic characteristics. nih.govresearchgate.net
For 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid, DFT would be used to compute its optimized molecular structure, bond lengths, bond angles, and dihedral angles. These theoretical calculations provide a detailed picture of the molecule's architecture at the atomic level.
Geometry optimization is a computational process that seeks to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. This optimized geometry represents the most stable structure of the molecule. For this compound, this process would involve calculating the forces on each atom and adjusting their positions until a stable equilibrium is reached.
A critical application of DFT is the validation and interpretation of experimental data. Theoretical calculations of properties like vibrational frequencies (FT-IR and Raman spectra) can be compared with experimental spectra. A strong correlation between the calculated and observed spectra confirms the molecular structure determined from the calculations. nih.gov In a study on a related furo[3,2-c]pyran derivative, calculated geometric parameters were compared with data from single-crystal X-ray diffraction (XRD), showing good agreement and thus validating the computational model. nih.gov Similarly, calculated bond lengths and angles for this compound could be benchmarked against potential future experimental crystallographic data to confirm its structure.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive and easily polarizable. nih.gov
For this compound, FMO analysis would reveal the distribution of electron density in these key orbitals, indicating the likely sites for electrophilic and nucleophilic attack. In related pyran structures, the HOMO is often delocalized over the electron-rich parts of the molecule, while the LUMO is distributed over areas that can accept electrons. materialsciencejournal.org This analysis is crucial for predicting how the molecule will interact with other chemical species.
Table 1: Illustrative Frontier Molecular Orbital Energies for a Related 4H-Pyran Derivative (Data adapted from a DFT study on Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate) researchgate.net
| Parameter | Energy (eV) |
| HOMO Energy | -6.21 |
| LUMO Energy | -2.83 |
| Energy Gap (ΔE) | 3.38 |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It plots the electrostatic potential onto the molecule's electron density surface, using a color scale to represent different potential values. MEP maps are invaluable for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions.
The color-coding convention is typically:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack.
Green/Yellow: Regions of intermediate or near-zero potential.
For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the carbonyl and carboxylic acid groups, highlighting them as centers of high electron density and potential sites for interaction with electrophiles or hydrogen bond donors. Conversely, positive potential (blue) would be expected around the hydrogen atom of the carboxylic acid group, indicating its acidic nature. researchgate.net
Natural Bond Orbital (NBO) Analysis and Charge Distribution
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of bonding and orbital interactions within a molecule. It transforms the complex molecular orbitals into a more intuitive Lewis-like structure of localized bonds and lone pairs. NBO analysis is particularly useful for studying intramolecular charge transfer, hyperconjugation, and hydrogen bonding. nih.gov
The analysis quantifies the stabilization energy (E²) associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO. A higher E² value indicates a stronger interaction and greater electron delocalization, which contributes to the molecule's stability.
For this compound, NBO analysis would elucidate the delocalization of electron density from the oxygen lone pairs into anti-bonding orbitals of adjacent bonds, stabilizing the molecule. It would also provide a quantitative measure of the charge on each atom (Mulliken or NBO charges), offering a more detailed view of the charge distribution than an MEP map alone. researchgate.net
Table 2: Example of NBO Analysis for Intramolecular Interactions in a Related Chromone Derivative (Illustrative data based on principles from NBO studies) nih.gov
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP(1) O(carbonyl) | π(C=C) | ~15-25 | π-conjugation |
| LP(2) O(ether) | σ(C-C) | ~2-5 | Hyperconjugation |
| σ(C-H) | σ*(C-C) | ~1-3 | Hyperconjugation |
Note: LP denotes a lone pair orbital.
Global Chemical Reactivity Descriptors
Key descriptors include:
Ionization Potential (I): The energy required to remove an electron. I ≈ -EHOMO
Electron Affinity (A): The energy released when an electron is added. A ≈ -ELUMO
Chemical Hardness (η): A measure of resistance to change in electron distribution. η = (I - A) / 2
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized. S = 1 / η
Electronegativity (χ): The power of an atom to attract electrons to itself. χ = (I + A) / 2
Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. ω = χ² / (2η)
Calculating these descriptors for this compound would provide a quantitative framework for predicting its reactivity, stability, and the nature of its potential chemical interactions. A high chemical hardness would correlate with the large HOMO-LUMO gap, indicating high stability. The electrophilicity index would quantify its ability to act as an electrophile in reactions. researchgate.net
Table 3: Illustrative Global Reactivity Descriptors for a Related 4H-Pyran Derivative (Calculated from the illustrative FMO energies in Table 1)
| Descriptor | Formula | Value (eV) |
| Ionization Potential (I) | -EHOMO | 6.21 |
| Electron Affinity (A) | -ELUMO | 2.83 |
| Electronegativity (χ) | (I+A)/2 | 4.52 |
| Chemical Hardness (η) | (I-A)/2 | 1.69 |
| Chemical Softness (S) | 1/η | 0.59 |
| Electrophilicity Index (ω) | χ²/(2η) | 6.05 |
Nonlinear Optical (NLO) Properties and Photophysical Studies
The nonlinear optical (NLO) properties of organic molecules are of significant interest for applications in optoelectronics and photonics. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to predict these properties. For molecules with a π-conjugated system, such as the 4-oxo-4H-pyran ring, the potential for significant NLO response is often considered. The presence of both electron-donating (methoxy group) and electron-withdrawing (carbonyl and carboxylic acid groups) substituents can enhance the molecular hyperpolarizability, a key parameter for NLO materials.
Theoretical studies on various heterocyclic compounds have demonstrated that the introduction of donor-acceptor groups can lead to a substantial increase in NLO properties. frontiersin.org Quantum chemical calculations on similar systems have been used to determine static dipole moments, polarizability, and first-order hyperpolarizability. researchgate.net It is anticipated that computational analysis of this compound would reveal a notable NLO response due to intramolecular charge transfer from the methoxy (B1213986) group towards the electron-deficient parts of the molecule.
Photophysical studies, also often conducted using computational methods like Time-Dependent DFT (TD-DFT), would be expected to elucidate the electronic absorption and emission properties. Such studies on related pyranone derivatives have successfully assigned observed spectral bands to specific electronic transitions, such as n→π* and π→π*. nih.gov The solvent environment can significantly influence these properties, a phenomenon known as solvatochromism. mdpi.com For this compound, TD-DFT calculations could predict the UV-Vis absorption spectrum, identifying the key transitions and how they are affected by substituent groups. nih.gov
A hypothetical table of calculated photophysical properties, based on typical values for similar pyranone derivatives, is presented below.
| Property | Predicted Value | Method of Calculation |
| Absorption Maximum (λmax) | 280 - 320 nm | TD-DFT |
| Molar Absorptivity (ε) | 10,000 - 20,000 M-1cm-1 | TD-DFT |
| First Hyperpolarizability (β) | 10-30 - 10-28 esu | DFT |
Analysis of Hydrogen Bonding Networks and Intermolecular Interactions
The presence of a carboxylic acid group and a carbonyl group makes this compound a prime candidate for forming strong hydrogen bonds. Computational methods are invaluable for analyzing the geometry, strength, and nature of these interactions. In the solid state, this molecule is expected to form dimers through hydrogen bonding between the carboxylic acid moieties, a common motif for carboxylic acids.
Quantum topological analysis, such as the Atoms in Molecules (AIM) theory, can be used to characterize intramolecular and intermolecular hydrogen bonds. researchgate.netmdpi.com For instance, studies on 3-hydroxy-2-methyl-4-pyrone have utilized AIM to analyze O-H···O hydrogen bonds. researchgate.net Similarly, Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice, providing insights into contacts like H···H, O···H, and C···H. mdpi.comnih.gov
Computational studies on related 4-pyridone chains have shown that hydrogen bonding can enhance the π-aromatic character of the ring system, indicating a cooperative effect between these interactions. nih.gov It is plausible that similar effects could be observed in crystalline or aggregated forms of this compound. The analysis of intermolecular interactions is crucial for understanding the crystal packing and, consequently, the material's physical properties. nih.gov
The following table summarizes the types of intermolecular interactions expected for this compound.
| Interaction Type | Donor | Acceptor | Expected Significance |
| Hydrogen Bond | O-H (Carboxylic Acid) | C=O (Carboxylic Acid) | Strong (Dimer Formation) |
| Hydrogen Bond | O-H (Carboxylic Acid) | C=O (Pyranone Ring) | Moderate |
| C-H···O Interactions | C-H (Ring/Methoxy) | C=O, O (Ring/Methoxy) | Weak |
| π-π Stacking | Pyranone Ring | Pyranone Ring | Possible |
Solvent Effects on Electronic Properties and Reactivity
The electronic properties and reactivity of a molecule can be significantly modulated by the surrounding solvent. Computational models, such as the Polarizable Continuum Model (PCM), are widely used to simulate solvent effects. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in different environments.
Studies on isomeric pyridinecarboxylic acids have shown that solvent polarity and hydrogen bonding ability can cause shifts in the UV absorption maxima (solvatochromism). researchgate.netresearchgate.net For this compound, it is expected that polar protic solvents would stabilize the ground and excited states through hydrogen bonding, leading to shifts in the electronic absorption spectra. mdpi.com The extent of these shifts can be correlated with solvent parameters like polarity (π*), hydrogen bond donor acidity (α), and hydrogen bond acceptor basicity (β). researchgate.net
The reactivity of the molecule, which can be assessed by examining frontier molecular orbitals (HOMO and LUMO), is also influenced by the solvent. The energy gap between the HOMO and LUMO is an indicator of chemical reactivity, and this gap can change with solvent polarity. nih.gov DFT calculations in various solvent models would likely show that the HOMO-LUMO gap of this compound is solvent-dependent, which has implications for its chemical behavior in different reaction media.
A representative data table illustrating the potential solvent effects on the primary UV-Vis absorption band is shown below.
| Solvent | Dielectric Constant (ε) | Predicted λmax Shift | Primary Interaction |
| Hexane | 1.88 | Reference (No Shift) | van der Waals |
| Dichloromethane (B109758) | 8.93 | Small Red Shift | Dipole-Dipole |
| Acetonitrile (B52724) | 37.5 | Moderate Red Shift | Dipole-Dipole |
| Methanol | 32.7 | Significant Red Shift | Hydrogen Bonding |
| Water | 80.1 | Large Red Shift | Hydrogen Bonding |
Synthesis and Structure Activity Relationship Sar Studies of Derivatives of 3 Methoxy 4 Oxo 4h Pyran 2 Carboxylic Acid
Design and Synthesis of Novel Pyran-2-carboxylic Acid Derivatives
The core scaffold of 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid presents multiple sites for chemical modification, including the methoxy (B1213986) group, the pyranone ring, and the carboxylic acid moiety. Researchers have systematically altered these positions to synthesize novel derivatives with tailored properties.
Modifications on the Methoxy Group (e.g., benzyloxy analogs)
A primary strategy for modifying the 3-position involves replacing the methyl group of the methoxy ether with larger, more complex substituents, such as a benzyl (B1604629) group, to create benzyloxy analogs. The synthesis of 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid is a well-documented example of this approach. chemicalbook.comchemicalbook.comsigmaaldrich.combldpharm.comsynthinkchemicals.com
A common synthetic route starts from furfuryl alcohol and proceeds through rearrangement, addition, hydroxyl protection, and finally, oxidation. google.com A key intermediate in this process is 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one. This intermediate undergoes oxidation to yield the final carboxylic acid product. One effective method employs a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) mediated oxidation system. chemicalbook.comchemicalbook.comgoogle.com In this reaction, the intermediate is treated with TEMPO, sodium bromide, and sodium bicarbonate in a biphasic solvent system (e.g., dichloromethane (B109758) and water), followed by the addition of an oxidizing agent like sodium hypochlorite (B82951). This process selectively oxidizes the primary alcohol to a carboxylic acid, affording 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid in high yield and purity after workup and recrystallization. chemicalbook.comchemicalbook.comgoogle.com
Alternative oxidation methods have also been reported, such as using chromium(VI) oxide and periodic acid in acetonitrile (B52724), which also provides the desired product in good yield. chemicalbook.com The resulting 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid serves as a crucial building block for more complex molecules. chemicalbook.com
Table 1: Synthesis of 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid via TEMPO-mediated Oxidation
| Starting Material | Reagents | Solvent System | Yield | Purity | Reference |
|---|---|---|---|---|---|
| 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one | TEMPO, NaBr, NaHCO₃, 10% NaClO | Dichloromethane/Water | 77% | 99% | chemicalbook.comchemicalbook.comgoogle.com |
Modifications on the Pyranone Ring System
Alterations to the 4-pyranone ring itself can introduce significant structural diversity. Synthetic strategies often focus on building the heterocyclic ring from acyclic precursors or modifying existing pyranone structures. For instance, the synthesis of pyran-4-one can be achieved from the precursor 4-oxo-4H-pyran-2,6-dicarboxylic acid (chelidonic acid) through decarboxylation. wisconsin.edu
More complex modifications involve the condensation of different molecular fragments to construct substituted pyranone rings. Regioselective cyclization of precursors like 2-aryl-1-ethoxy(hydroxy)-5-(trimethylsilyl)pent-1-en-4-yn-3-ones can lead to the formation of 5-aryl-2-trimethylsilyl-4H-pyran-4-ones. researchgate.net Another approach involves fusing additional rings to the pyranone core. The synthesis of 3-formylchromones containing a condensed 2-oxopyran ring has been achieved through a strategy based on the Vilsmeier-Haack double formylation of suitable acetyl derivatives. mdpi.comresearchgate.net These methods highlight the versatility of organic synthesis in creating a wide array of pyranone-based structures.
Derivatization of the Carboxylic Acid Moiety (e.g., esters, amides)
The carboxylic acid at the 2-position is a prime target for derivatization to produce esters and amides. These functional groups can significantly alter the physicochemical properties of the parent molecule.
Standard esterification and amidation protocols are readily applicable. The synthesis of amides, for example, can be accomplished by activating the carboxylic acid followed by reaction with a desired amine. researchgate.netresearchgate.net Coupling agents such as TBTU [2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate] in the presence of a base like N-methylmorpholine (NMM) have been successfully used to synthesize 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives. researchgate.net Another efficient, direct method for forming both esters and amides from carboxylic acids involves using diethyl chlorophosphate in pyridine. researchgate.net This reaction proceeds through a carboxylate-phosphate anhydride (B1165640) intermediate, which then reacts with an alcohol or amine. researchgate.net
These derivatizations allow for the introduction of a wide variety of substituents, enabling fine-tuning of the molecule's properties for specific applications.
Elucidation of Structure-Activity Relationships (SAR)
Structure-activity relationship (SAR) studies are crucial for understanding how specific chemical features of the derivatives influence their properties and biological activity. These studies correlate structural modifications with changes in observed effects.
Impact of Substituent Position and Nature on Derivative Properties
Similarly, studies on other heterocyclic systems have shown that the presence of specific aromatic or heteroaromatic rings, and the nature of the linker attaching them to the core, can dictate the type and potency of biological activity. mdpi.com These findings underscore the importance of systematic modification and testing to map the SAR landscape and guide the design of more potent and selective compounds.
Table 2: Selected Pyranone Derivatives and Their Observed Activities
| Compound | Core Structure | Derivatization | Observed Activity | Reference |
|---|---|---|---|---|
| 8c | 3-Hydroxy-6-methyl-4-oxo-4H-pyran | N-(4'-methylcoumarin-7-yl)carboxamide | Higher antibacterial activity against S. aureus, E. faecalis, E. coli | researchgate.net |
| 4g, 4j | 4H-pyran | Variously substituted | Strong DPPH scavenging and antibacterial activity | nih.gov |
Applications of 3 Methoxy 4 Oxo 4h Pyran 2 Carboxylic Acid in Advanced Chemical Synthesis and Materials Science
Biological Research Applications and Mechanistic Investigations of 3 Methoxy 4 Oxo 4h Pyran 2 Carboxylic Acid
Investigation as a Molecular Probe in Biological Studies
While direct studies employing 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid as a molecular probe are not extensively documented in publicly available research, the broader class of 4H-pyran derivatives has shown potential in this area. Molecular probes are essential tools in chemical biology, used to investigate and visualize biological processes and molecules. The structural features of this compound, including its oxygen-rich framework and potential for hydrogen bonding, make it a candidate for development into a targeted molecular probe. For instance, a related compound, 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid, has been suggested for use as a probe in biological studies. parchem.com The functional groups of these molecules can be modified with fluorescent tags or other reporter groups to enable the tracking of their distribution and interaction within cellular environments.
Mechanistic Studies of Interactions with Biological Systems
Understanding the mechanism by which a compound exerts its biological effects is crucial for its development as a therapeutic agent or a research tool. The following sections explore the known and potential mechanistic aspects of this compound and its analogs.
Role in Biochemical Pathways
Research into the broader family of pyranone compounds, such as 3-Methoxy-2-methyl-4H-pyran-4-one, indicates potential involvement in various biochemical pathways, including those related to antimicrobial and antioxidant activities. evitachem.com These compounds can act as reagents in the synthesis of biologically active molecules that may inhibit bacterial growth or scavenge harmful free radicals. evitachem.com The structural similarities suggest that this compound could exhibit comparable activities, potentially by interfering with microbial metabolic pathways or by modulating cellular redox states.
Analysis of Interaction with Molecular Targets (e.g., enzyme active sites)
The biological activity of many compounds stems from their ability to bind to and modulate the function of specific molecular targets, such as enzymes. For various 4H-pyran derivatives, molecular docking studies have been instrumental in elucidating these interactions. For example, derivatives of 4H-pyran have been investigated as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle and a target in cancer therapy. mdpi.com These studies have shown that the pyran scaffold can fit into the ATP-binding pocket of CDK2, forming crucial hydrogen bonds and hydrophobic interactions with key amino acid residues like Lys33 and Leu83. mdpi.com The methoxy (B1213986) and carboxylic acid groups on the this compound molecule would likely play a significant role in defining its binding orientation and affinity for such targets. The carboxylic acid group, in particular, could form strong ionic interactions or hydrogen bonds with positively charged or polar residues in an enzyme's active site.
Molecular Docking Studies (e.g., ligand-protein binding energetics)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand ligand-protein interactions and to estimate the binding affinity, often expressed in terms of binding energy (kcal/mol). While specific docking studies for this compound are not readily found, numerous studies on related 4H-pyran derivatives have demonstrated the utility of this approach.
For example, in studies of 4H-pyran derivatives as potential anti-inflammatory agents targeting the COX-2 enzyme, docking simulations revealed favorable binding energies. nih.gov These simulations help to visualize how the ligands fit into the active site and which interactions contribute most to the binding affinity. Key interactions often include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The binding energies calculated from these studies provide a quantitative measure of the stability of the ligand-protein complex.
| Compound/Derivative | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| Pyran Derivative 6 | COX-2 | -9.8 to -10.9 | Not Specified |
| Pyran Derivative 11 | COX-2 | -9.8 to -10.9 | Not Specified |
| Pyran Derivative 12 | COX-2 | -9.8 to -10.9 | Not Specified |
| Pyran Derivative 13 | COX-2 | -9.8 to -10.9 | Not Specified |
| 4H-Pyran Derivative 4d | CDK2 | Not Specified | Lys33, Leu83 |
| 4H-Pyran Derivative 4k | CDK2 | Not Specified | Lys33, Leu83 |
Note: The data in this table is based on studies of various 4H-pyran derivatives and is intended to be illustrative of the types of interactions and binding energies that might be observed for this compound.
Future Research Directions and Unexplored Avenues for 3 Methoxy 4 Oxo 4h Pyran 2 Carboxylic Acid
Development of Novel and More Efficient Synthetic Pathways
The advancement of chemical synthesis hinges on the development of efficient, cost-effective, and environmentally benign methods for constructing molecules. For 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid and its derivatives, future research will likely focus on moving beyond traditional multi-step syntheses towards more sophisticated and streamlined approaches.
Key areas for development include:
Multicomponent Reactions (MCRs): Designing one-pot reactions where three or more starting materials combine to form the pyran core in a single step would significantly improve efficiency. nih.govresearchgate.net This strategy reduces waste, saves time, and often allows for greater structural diversity in the products.
Advanced Catalysis: The exploration of novel catalysts, such as N-heterocyclic carbenes (NHCs) or metal-based organometallic complexes, could open new pathways for stereoselective and regioselective synthesis of pyran derivatives. mdpi.com
Computational and AI-Driven Synthesis Planning: Utilizing retrosynthesis models and machine learning algorithms can help predict and design the most promising and efficient synthetic routes, potentially uncovering non-intuitive pathways. researchgate.net
Biocatalysis: Employing enzymes to catalyze specific steps in the synthesis could offer high selectivity and milder reaction conditions compared to traditional chemical methods.
| Synthetic Strategy | Key Advantages | Potential for this compound |
| Multicomponent Reactions (MCRs) | High atom economy, reduced reaction steps, operational simplicity. | Rapid generation of a library of derivatives for screening. |
| Organocatalysis | Low toxicity, stability, potential for asymmetric synthesis. | Enantioselective synthesis of chiral pyran-based compounds. |
| Flow Chemistry | Improved safety, scalability, and reaction control. | Safer and more efficient large-scale production. |
| Computational Prediction | Time and resource savings by prioritizing promising routes. | In silico design of novel pathways before experimental work. researchgate.net |
Advancement of Analytical Methods for Detection and Quantification
As the applications of this compound expand, the need for robust and sensitive analytical methods for its detection and quantification will become critical. biofargo.com Future research should aim to establish new protocols for analyzing this compound in various matrices, from reaction mixtures to biological and environmental samples.
Prospective advancements include:
Chromatographic Techniques: Development of highly sensitive methods using Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) for trace-level detection and quantification.
Spectroscopic Methods: In-depth characterization using advanced Nuclear Magnetic Resonance (NMR) techniques to unambiguously determine the structure of new derivatives and to study their dynamic behavior in solution.
Reference Standards: Synthesis and certification of high-purity reference materials of this compound are essential for accurate quantification in research and industrial settings. biofargo.com
| Analytical Technique | Primary Application | Future Goal |
| LC-MS/MS | Quantification | Developing methods for detection in complex biological fluids. |
| High-Resolution MS | Structure Elucidation | Identifying unknown metabolites or degradation products. |
| NMR Spectroscopy | Structural Confirmation | Elucidating 3D structures and intermolecular interactions. |
| FT-IR Spectroscopy | Functional Group Analysis | Monitoring reaction progress in real-time. |
Further Elucidation of Mechanistic Aspects in Chemical Transformations
A deep understanding of the reaction mechanisms governing the transformations of this compound is fundamental to controlling its reactivity and harnessing its synthetic potential. The pyran ring system possesses multiple reactive sites, including electrophilic and nucleophilic centers, making its chemistry rich and complex. researchgate.net
Future mechanistic studies should focus on:
Reaction Kinetics: Investigating the rates of key transformations to understand the factors that influence reaction speed and efficiency.
Intermediate Trapping: Designing experiments to isolate or detect transient intermediates to build a complete picture of the reaction pathway.
Computational Modeling: Using quantum-chemical methods to model transition states and reaction energy profiles, providing insights that are difficult to obtain experimentally. mdpi.com
Decomposition and Rearrangement Studies: Understanding the mechanisms of degradation or molecular rearrangement is crucial for ensuring the stability and proper handling of the compound and its derivatives. rsc.org
Expansion of Applications in Advanced Chemical Synthesis and Functional Materials
The unique structure of this compound makes it an attractive building block for a wide range of applications beyond its current scope. biofargo.comontosight.ai Its functional groups—a carboxylic acid, a methoxy (B1213986) ether, and a ketone within a heterocyclic ring—offer multiple points for modification.
Unexplored areas of application include:
Medicinal Chemistry: Serving as a scaffold for the synthesis of more complex molecules with potential biological activities. The pyran motif is present in many bioactive natural products and pharmaceuticals. nih.govmdpi.com
Materials Science: Acting as an organic ligand for the creation of coordination polymers or Metal-Organic Frameworks (MOFs). The oxygen atoms of the ketone, ether, and carboxylic acid groups can chelate metal ions, potentially leading to materials with interesting catalytic, photoluminescent, or gas-sorption properties. researchgate.net
Agrochemicals: Use as a starting material for the development of new herbicides, fungicides, or insecticides, as pyran derivatives have shown promise in this field. ontosight.ai
| Application Area | Potential Role of the Compound | Research Objective |
| Medicinal Chemistry | Core scaffold | Design and synthesis of new therapeutic agents. |
| Materials Science | Organic linker/ligand | Creation of novel functional materials like MOFs. researchgate.net |
| Agrochemicals | Precursor molecule | Development of effective and biodegradable crop protection agents. |
| Catalysis | Ligand for metal catalysts | Synthesis of custom catalysts for specific chemical transformations. biofargo.com |
Deeper Exploration of Structure-Activity Relationships for Targeted Research Applications
To rationally design new molecules based on the this compound framework, a systematic exploration of its structure-activity relationships (SAR) is essential. biofargo.com SAR studies involve making precise modifications to the molecular structure and observing the resulting changes in a specific property, such as biological activity or material performance.
Future SAR research should involve:
Systematic Derivatization: Creating a library of analogues by modifying each functional group. This includes varying the ether group (e.g., ethoxy, benzyloxy), converting the carboxylic acid to various esters and amides, and adding substituents at the remaining open positions on the pyran ring. researchgate.net
Biological Screening: Testing the synthesized derivatives against a range of biological targets, such as enzymes (e.g., kinases) or microbial strains, to identify potential leads for drug discovery. nih.govnih.gov
Computational Docking: Using molecular modeling to predict how different derivatives will bind to a biological target, helping to guide the synthetic effort towards more potent compounds. nih.gov
| Structural Modification | Target Property to Investigate | Rationale |
| Varying the 3-alkoxy group | Biological activity, solubility | Modulates lipophilicity and steric interactions. |
| Converting the 2-carboxylic acid to amides/esters | Binding affinity, cell permeability | Introduces new hydrogen bonding capabilities and alters polarity. researchgate.net |
| Substitution on the pyran ring (C5, C6) | Electronic properties, target selectivity | Fine-tunes the electronic nature and shape of the molecule. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step protocols. For example, a related pyranocarboxylic acid derivative (5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid) is synthesized via condensation reactions followed by cyclization, using catalysts like palladium or copper in solvents such as DMF or toluene . For purification, recrystallization from ethanol or ethanol/dichloromethane mixtures (2:1 v/v) is effective, achieving yields up to 81% . Reaction optimization (e.g., temperature, solvent polarity) is critical for minimizing side products.
Q. What analytical techniques are recommended for confirming the purity and structure of this compound?
- Methodology :
- Chromatography : High-performance liquid chromatography (HPLC) or gas chromatography (GC) with >95% purity thresholds .
- Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and functional groups. IR spectroscopy for carbonyl (C=O) and carboxylic acid (O-H) stretches.
- Crystallography : Single-crystal X-ray diffraction (as in related chromene derivatives) to resolve planar pyran ring geometry and dihedral angles between substituents .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported solubility or stability data for this compound?
- Methodology :
- Experimental validation : Perform solubility tests in polar (e.g., DMSO, water) and non-polar solvents (e.g., toluene) under controlled temperatures.
- Stability profiling : Use accelerated degradation studies (e.g., exposure to light, heat, or humidity) coupled with LC-MS to identify decomposition pathways .
- Literature cross-check : Compare data from peer-reviewed sources (e.g., PubChem, crystallography databases) over commercial catalogs .
Q. What strategies are effective for functionalizing this compound to explore structure-activity relationships (SAR) in drug discovery?
- Methodology :
- Derivatization : Introduce substituents at the 2- or 6-positions via Suzuki coupling or esterification to modify electronic properties .
- Biological assays : Test derivatives for antimicrobial activity using broth microdilution (MIC assays) or anticancer potential via MTT-based cytotoxicity protocols .
- Computational modeling : Perform docking studies to predict interactions with target enzymes (e.g., kinases) using software like AutoDock Vina .
Q. How can researchers address challenges in reproducing synthetic protocols for scaled-up production?
- Methodology :
- Process optimization : Transition from batch to flow chemistry for better heat/mass transfer control.
- Catalyst screening : Test alternatives to palladium (e.g., iron nanoparticles) to reduce costs and improve sustainability .
- Quality control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Safety and Compliance
Q. What safety precautions are critical when handling this compound in the lab?
- Protocols :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
